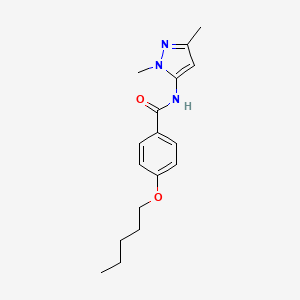

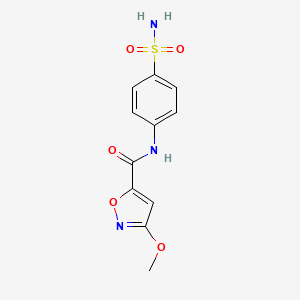

![molecular formula C10H12N2O4S B2692681 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide CAS No. 726164-66-5](/img/structure/B2692681.png)

5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a chemical compound used in scientific research. It has the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It exhibits great potential for various applications, such as in pharmaceutical and materials science studies.

Synthesis Analysis

The synthesis of thiophene derivatives like this compound often involves heterocyclization of various substrates . Specific synthetic methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxamide group and a nitro group . The molecule also contains an oxolane ring attached to the thiophene ring via a methylene bridge .Mecanismo De Acción

Nitazoxanide is thought to exert its antiprotozoal and antiviral effects through interference with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in the parasite or virus. This enzyme is essential for energy metabolism in these organisms, and inhibition of PFOR leads to a decrease in ATP production and eventual death of the organism. Nitazoxanide has also been shown to have immunomodulatory effects, including increasing the production of interferon-gamma and interleukin-2.

Biochemical and Physiological Effects:

Nitazoxanide has been shown to have low toxicity in vitro and in vivo. It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-4 hours. Nitazoxanide is metabolized in the liver to its active metabolite, tizoxanide, which has similar antiprotozoal and antiviral activity. Tizoxanide is eliminated primarily in the feces, with a half-life of approximately 12 hours.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nitazoxanide has several advantages for use in laboratory experiments. It has a broad spectrum of activity against protozoal and viral pathogens, making it a useful tool for studying these organisms. It is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for laboratory studies. However, 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide does have some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several potential future directions for research on 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide. One area of interest is its potential as a treatment for viral infections such as influenza and hepatitis C. Nitazoxanide has been shown to have activity against these viruses in vitro and in animal models, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is its potential as an immunomodulatory agent. Nitazoxanide has been shown to increase the production of interferon-gamma and interleukin-2, which could make it a useful tool for studying the immune response to infectious diseases. Finally, there is interest in developing new formulations of this compound that improve its solubility and bioavailability, which could make it a more effective treatment for a range of infectious diseases.

Métodos De Síntesis

Nitazoxanide can be synthesized from 5-nitrothiophene-2-carboxylic acid and 2-hydroxymethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures. The resulting product is a white crystalline powder with a melting point of 200-202°C.

Aplicaciones Científicas De Investigación

Nitazoxanide has been studied for its potential in treating a range of infectious diseases, including viral infections such as influenza and hepatitis C. It has also been shown to have activity against other protozoal parasites such as Entamoeba histolytica and Cyclospora cayetanensis. Nitazoxanide has been investigated for its potential as a broad-spectrum antiviral agent, with studies showing activity against a range of viruses including respiratory syncytial virus (RSV), human metapneumovirus (HMPV), and human coronavirus.

Propiedades

IUPAC Name |

5-nitro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h3-4,7H,1-2,5-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPNLZQKDXZPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

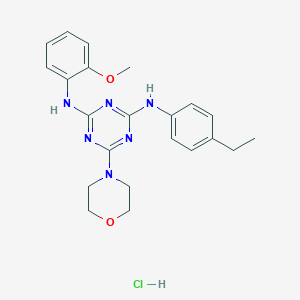

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

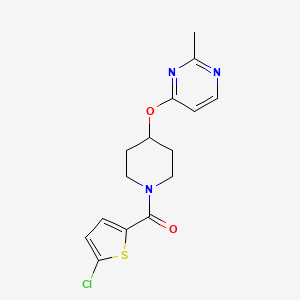

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

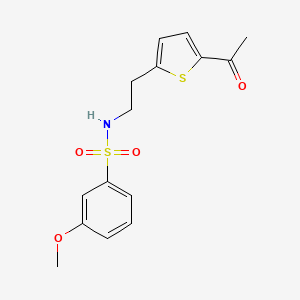

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)